molecular formula C22H30N3O6P B018452 Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite CAS No. 207516-14-1

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite

Cat. No.: B018452
CAS No.: 207516-14-1
M. Wt: 463.5 g/mol
InChI Key: NHOJISHKGBWJKJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for substitution reactions, and acids or water for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite involves its role as a phosphorylating agent. It transfers a phosphate group to target molecules, such as proteins or nucleotides, through a nucleophilic substitution reaction. The molecular targets include serine, threonine, and tyrosine residues in proteins, which are key sites for phosphorylation . This modification can alter the activity, localization, and interactions of the target proteins, thereby influencing various cellular pathways .

Comparison with Similar Compounds

Similar compounds to Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite include:

What sets this compound apart is its specific structure, which provides unique reactivity and selectivity in phosphorylation reactions .

Properties

IUPAC Name

N-[bis[1-(2-nitrophenyl)ethoxy]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N3O6P/c1-15(2)23(16(3)4)32(30-17(5)19-11-7-9-13-21(19)24(26)27)31-18(6)20-12-8-10-14-22(20)25(28)29/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOJISHKGBWJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443276
Record name Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207516-14-1
Record name Phosphoramidous acid, bis(1-methylethyl)-, bis[1-(2-nitrophenyl)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207516-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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